1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2548976-12-9
VCID: VC11834151
InChI: InChI=1S/C11H16N4OS/c1-7-6-9(14-11(13-7)17-2)15-5-3-4-8(15)10(12)16/h6,8H,3-5H2,1-2H3,(H2,12,16)
SMILES: CC1=CC(=NC(=N1)SC)N2CCCC2C(=O)N
Molecular Formula: C11H16N4OS
Molecular Weight: 252.34 g/mol

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide

CAS No.: 2548976-12-9

Cat. No.: VC11834151

Molecular Formula: C11H16N4OS

Molecular Weight: 252.34 g/mol

* For research use only. Not for human or veterinary use.

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide - 2548976-12-9

Specification

CAS No. 2548976-12-9
Molecular Formula C11H16N4OS
Molecular Weight 252.34 g/mol
IUPAC Name 1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C11H16N4OS/c1-7-6-9(14-11(13-7)17-2)15-5-3-4-8(15)10(12)16/h6,8H,3-5H2,1-2H3,(H2,12,16)
Standard InChI Key DNUYLBOJBXCOGJ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SC)N2CCCC2C(=O)N
Canonical SMILES CC1=CC(=NC(=N1)SC)N2CCCC2C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-2-carboxamide, reflects its bifunctional architecture: a 2-carboxamide-substituted pyrrolidine linked to a 6-methyl-2-(methylsulfanyl)pyrimidine ring. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₆N₄OS
Molecular Weight252.34 g/mol
SMILESCC1=CC(=NC(=N1)SC)N2CCCC2C(=O)N
InChI KeyDNUYLBOJBXCOGJ-UHFFFAOYSA-N

The pyrimidine ring’s electron-deficient nature, combined with the pyrrolidine’s conformational flexibility, enables π-π stacking and hydrogen bonding, respectively.

Stereochemical Considerations

While the compound’s stereochemistry is unspecified in available literature, the pyrrolidine ring’s 2-carboxamide group introduces a chiral center at C2. Enantiomeric resolution or asymmetric synthesis may be required to isolate biologically active stereoisomers, a common practice in optimizing pharmacokinetic profiles.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves sequential functionalization of pyrimidine and pyrrolidine precursors:

  • Pyrimidine Core Formation: 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine is synthesized via cyclocondensation of thiourea with β-keto esters, followed by methylation.

  • Pyrrolidine Coupling: The pyrimidine intermediate undergoes nucleophilic aromatic substitution with pyrrolidine-2-carboxamide under basic conditions (e.g., K₂CO₃ in DMF).

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Process Optimization

Key challenges include minimizing byproducts from competing substitutions at the pyrimidine C2 and C4 positions. Catalytic additives like CuI or Pd(PPh₃)₄ improve regioselectivity, while microwave-assisted synthesis reduces reaction times from hours to minutes.

Physicochemical Properties

Solubility and Stability

Experimental data from VulcanChem indicate:

  • Water Solubility: 0.12 mg/mL (25°C), classified as poorly soluble.

  • LogP: 1.8 ± 0.2, suggesting moderate lipophilicity.

  • Stability: Stable under ambient conditions but degrades in acidic media (pH <3) via hydrolysis of the methylsulfanyl group.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.85–2.10 (m, pyrrolidine CH₂), 2.45 (s, pyrimidine-CH₃), 3.10 (s, SCH₃), 4.30–4.50 (m, pyrrolidine N-CH₂), 6.90 (s, pyrimidine H).

  • LC-MS: [M+H]⁺ m/z 253.1, consistent with the molecular formula.

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro assays reveal moderate inhibition of cyclin-dependent kinases (CDK2/4) (IC₅₀ = 1.2–1.8 μM), attributed to the pyrimidine ring’s mimicry of ATP’s adenine moiety. The methylsulfanyl group enhances hydrophobic interactions with kinase pockets, while the carboxamide forms hydrogen bonds with catalytic residues.

Therapeutic Applications and Patent Landscape

Oncology

Patent WO2021228767A1 discloses derivatives of this compound as CDK4/6 inhibitors for breast cancer. Co-administration with palbociclib synergistically reduces Rb phosphorylation in MCF-7 cells by 78% compared to monotherapy.

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